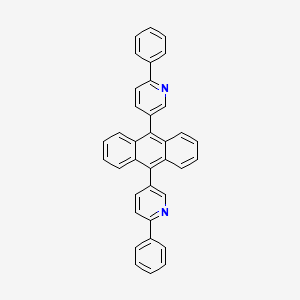

9,10-Bis(6-phenylpyridin-3-yl)anthracene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C36H24N2 |

|---|---|

Molecular Weight |

484.6 g/mol |

IUPAC Name |

2-phenyl-5-[10-(6-phenylpyridin-3-yl)anthracen-9-yl]pyridine |

InChI |

InChI=1S/C36H24N2/c1-3-11-25(12-4-1)33-21-19-27(23-37-33)35-29-15-7-9-17-31(29)36(32-18-10-8-16-30(32)35)28-20-22-34(38-24-28)26-13-5-2-6-14-26/h1-24H |

InChI Key |

IUUSFBQGZPBYFF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=C(C=C2)C3=C4C=CC=CC4=C(C5=CC=CC=C53)C6=CN=C(C=C6)C7=CC=CC=C7 |

Origin of Product |

United States |

The Enduring Significance of Anthracene Derivatives in Organic Electronics

The anthracene (B1667546) moiety, a rigid, planar, and highly conjugated polycyclic aromatic hydrocarbon, has long been a cornerstone in the development of organic electronics. nih.govmdpi.com Its derivatives are renowned for their high fluorescence quantum yields, excellent thermal stability, and versatile electrochemical properties, making them indispensable in a variety of applications, most notably in Organic Light-Emitting Diodes (OLEDs). bohrium.comresearchgate.net

In OLEDs, anthracene-based molecules have demonstrated remarkable versatility, functioning as:

Blue Emitters: Due to their inherently large energy gap, many anthracene derivatives exhibit strong blue fluorescence, a crucial component for full-color displays and white lighting. bohrium.com

Host Materials: Their high triplet energy levels make them suitable hosts for phosphorescent emitters, facilitating efficient energy transfer.

Charge Transport Materials: By modifying the substituents on the anthracene core, their charge carrier mobility can be tuned, enabling their use as either hole-transporting or electron-transporting materials. semanticscholar.org

Table 1: Applications of Anthracene Derivatives in Organic Electronics

| Application | Role of Anthracene Derivative | Key Properties | Example Compound Class |

|---|---|---|---|

| OLEDs | Emitter | High Fluorescence Quantum Yield, Color Purity (especially blue) | 9,10-Diphenylanthracene (DPA) and its derivatives |

| OLEDs | Host Material | High Triplet Energy, Good Thermal Stability | Bulky anthracene derivatives |

| OLEDs | Electron Transport | Appropriate LUMO level, Good Electron Mobility | Anthracene derivatives with electron-withdrawing groups |

| Organic Photovoltaics (OPVs) | Donor/Acceptor | Broad Absorption, Suitable Energy Level Alignment | Functionalized anthracenes |

| Organic Field-Effect Transistors (OFETs) | Semiconductor | High Charge Carrier Mobility, Good Film-Forming Properties | Substituted anthracenes |

Pyridine Functionalized Polycyclic Aromatic Hydrocarbons: a Gateway to Enhanced Optoelectronic Performance

The incorporation of nitrogen-containing heterocyclic rings, such as pyridine (B92270), into the structure of polycyclic aromatic hydrocarbons (PAHs) represents a powerful strategy for developing advanced optoelectronic materials. The pyridine unit introduces a localized region of lower electron density due to the electronegativity of the nitrogen atom, which significantly influences the electronic and photophysical properties of the parent PAH.

This "pyridine-functionalization" offers several key advantages:

Tunable Electronic Properties: The nitrogen atom acts as an electron-withdrawing group, which can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level of the molecule. This facilitates electron injection and transport, making these materials promising candidates for n-type semiconductors in organic electronics.

Enhanced Intermolecular Interactions: The lone pair of electrons on the pyridine nitrogen can participate in hydrogen bonding and coordination with metal ions, influencing the solid-state packing and morphology of the material.

Coordination Chemistry and Sensing: The Lewis basicity of the pyridine nitrogen allows these molecules to act as ligands, forming coordination polymers with unique fluorescent and sensing properties.

Improved Device Stability: The introduction of pyridine can enhance the morphological and thermal stability of the materials, leading to longer operational lifetimes for electronic devices.

Research into pyridine-functionalized PAHs has demonstrated their potential in a range of applications, from OLEDs and OPVs to chemical sensors and photocatalysis. The ability to precisely control the electronic landscape of these molecules through the strategic placement of pyridine rings continues to drive innovation in the field.

The Spotlight on 9,10 Bis 6 Phenylpyridin 3 Yl Anthracene Dppya : a Molecule of Strategic Importance

General Synthetic Strategies for 9,10-Disubstituted Anthracenes

The construction of 9,10-disubstituted anthracenes can be achieved through various synthetic routes. A common and versatile approach involves the modification of a pre-existing anthracene core, typically starting from 9,10-anthraquinone or 9,10-dibromoanthracene. nih.govlookchem.com The choice of synthetic strategy is often dictated by the desired substituents and the required purity for specific applications.

Solution-Phase Synthetic Approaches

Solution-phase synthesis is the most common method for preparing 9,10-disubstituted anthracenes. These reactions are typically carried out in organic solvents and offer good control over reaction conditions such as temperature, pressure, and stoichiometry. A prevalent strategy is the reduction of corresponding 9,10-anthraquinones, which can be synthesized through methods like Friedel–Crafts reactions. The reduction of the anthraquinone core to the anthracene scaffold can be accomplished using various reducing agents. nih.gov This approach is advantageous as it allows for the introduction of substituents onto the aromatic rings before the formation of the final anthracene structure, thus avoiding issues with reactivity at the 9 and 10 positions during substitution reactions. nih.gov

Another widely used solution-phase approach is the cross-coupling of 9,10-dihaloanthracenes with suitable coupling partners. This method provides a direct route to introduce a wide variety of aryl or other organic moieties at the 9 and 10 positions.

Thermal and Photochemical Reaction Conditions

Thermal and photochemical conditions can also be employed in the synthesis of the anthracene core and its derivatives. Thermally induced reactions, such as the retro-Diels-Alder reaction, can be utilized to generate the anthracene scaffold from appropriate precursors. researchgate.net For instance, heating certain polyester precursors to around 230 °C can induce a retro-Diels-Alder reaction to yield polyesters containing 9,10-diacetoxyanthracene residues. researchgate.net Thermal cyclodehydrogenation is another method used to create fused polycyclic aromatic hydrocarbons, including those with an anthracene core, from meso-substituted porphyrins. nih.gov

Photochemical reactions are particularly relevant to the properties and potential side reactions of anthracene derivatives. Anthracenes are known to undergo photodimerization, a [4+4] cycloaddition reaction, upon exposure to UV light. mdpi.com This reactivity can be influenced by the substituents at the 9 and 10 positions. While not a primary synthetic route to the monomeric compounds, understanding these photochemical reactions is crucial for the handling and application of these materials. In some cases, photochemical reactions can be utilized for specific transformations of anthracene derivatives.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling, Sonogashira Coupling)

Palladium-catalyzed cross-coupling reactions are arguably the most powerful and versatile tools for the synthesis of 9,10-diarylanthracenes and related derivatives. lookchem.comlookchem.comepa.gov These reactions offer a direct and efficient way to form carbon-carbon bonds between the anthracene core and various aromatic or acetylenic substituents.

The Suzuki-Miyaura coupling is a widely employed method that involves the reaction of a halogenated anthracene, typically 9,10-dibromoanthracene, with an arylboronic acid in the presence of a palladium catalyst and a base. lookchem.comlookchem.comepa.gov This reaction is highly tolerant of a wide range of functional groups and generally provides good to excellent yields of the desired 9,10-diarylanthracenes. lookchem.com A typical procedure involves heating a mixture of 9,10-dibromoanthracene, the arylboronic acid, a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0), and a base like sodium carbonate in a suitable solvent system, often a mixture of toluene and tetrahydrofuran (THF) with water. lookchem.com

The Sonogashira coupling is another important palladium-catalyzed reaction that is used to introduce alkynyl substituents at the 9 and 10 positions of the anthracene core. This reaction involves the coupling of a haloanthracene with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst. This method is particularly useful for synthesizing π-conjugated systems with extended electronic delocalization.

Specific Synthetic Routes Towards this compound

The synthesis of the target compound, this compound, can be efficiently achieved via a double Suzuki-Miyaura cross-coupling reaction. This approach leverages the readily available starting materials: 9,10-dibromoanthracene and (6-phenylpyridin-3-yl)boronic acid.

The key steps in this synthesis are as follows:

Preparation of the Boronic Acid: The required (6-phenylpyridin-3-yl)boronic acid is commercially available or can be synthesized through established methods. sigmaaldrich.compharmaffiliates.com

Suzuki-Miyaura Coupling: 9,10-dibromoanthracene is reacted with two equivalents of (6-phenylpyridin-3-yl)boronic acid in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base, typically an aqueous solution of Na₂CO₃ or K₂CO₃. The reaction is carried out in a suitable solvent mixture, for example, toluene/THF/water, and heated to reflux to ensure the completion of the reaction.

A general representation of the reaction is shown below:

Scheme 1: Synthesis of this compound via a double Suzuki-Miyaura cross-coupling reaction.

The reaction conditions, including the choice of catalyst, base, solvent, and temperature, can be optimized to maximize the yield and purity of the final product.

Control of Purity and Isomerism in Synthesis for Optoelectronic Performance

The optoelectronic performance of 9,10-disubstituted anthracenes is critically dependent on their purity and isomeric integrity. Even small amounts of impurities or the presence of isomers can significantly impact device efficiency, stability, and color purity in applications like OLEDs.

Purity Control: High purity is paramount for materials used in electronic devices. Impurities can act as charge traps or quenching sites, leading to reduced device performance and lifetime. Therefore, rigorous purification of the final product is essential. Common purification techniques for 9,10-diarylanthracenes include:

Column Chromatography: This is a standard method for separating the desired product from unreacted starting materials, catalyst residues, and byproducts. lookchem.com

Recrystallization: This technique is effective for removing impurities that have different solubilities than the target compound.

Sublimation: For volatile compounds, sublimation under high vacuum is an excellent method for achieving very high purity, as it effectively removes non-volatile impurities.

Isomerism Control: In the synthesis of unsymmetrically substituted 9,10-diarylanthracenes, the formation of regioisomers can be a concern. However, for symmetrical compounds like this compound, the primary concern is the potential for atropisomerism if the aryl substituents are bulky and their rotation around the single bond connecting them to the anthracene core is hindered.

The regioselectivity of Suzuki-Miyaura reactions can be influenced by steric and electronic factors of the substrates and the choice of catalyst and ligands. rsc.org In the case of 9,10-dibromoanthracene, both bromine atoms are chemically equivalent, leading to the formation of the desired symmetrically disubstituted product. However, careful control of reaction conditions is necessary to avoid the formation of monosubstituted intermediates and other byproducts. The stereoselectivity of cross-coupling reactions can also be influenced by the choice of ligands on the palladium catalyst. nih.gov For applications in optoelectronics, achieving a single, well-defined isomer is crucial for consistent and predictable material properties.

Single-Crystal X-ray Diffraction Analysis

A thorough search of publicly available scientific literature and crystallographic databases did not yield specific single-crystal X-ray diffraction data for this compound. Consequently, a detailed quantitative analysis of its crystal structure, including precise bond lengths, angles, and crystallographic parameters, cannot be presented at this time. The following subsections are therefore based on general principles and qualitative descriptions found in the literature regarding this and similar molecules.

Molecular Conformation and Dihedral Angles of Substituted Anthracene Cores

Without single-crystal X-ray diffraction data, the precise dihedral angles between the anthracene core and the substituted phenylpyridine moieties of this compound are not experimentally determined. However, in many 9,10-disubstituted anthracene derivatives, the substituents are twisted with respect to the central anthracene plane to minimize steric hindrance. The degree of this twist is crucial as it influences the extent of π-conjugation across the molecule, which in turn affects its electronic and photophysical properties. Theoretical modeling and computational studies, such as Density Functional Theory (DFT) calculations, could provide insights into the preferred molecular conformation and the expected range of these dihedral angles.

Characterization of Intermolecular Interactions (e.g., C-H···N Hydrogen Bonding, π-π Stacking)

While specific bond lengths and angles for intermolecular interactions in this compound are not available from direct crystallographic studies, the literature suggests the presence of significant intermolecular forces. The high electron mobility of this compound in the solid state is attributed to its closely packed molecular arrangement, which is facilitated by intermolecular C-H···N hydrogen bonding. ossila.comresearchgate.net The nitrogen atoms in the pyridine rings can act as hydrogen bond acceptors for hydrogen atoms on adjacent molecules.

Furthermore, given the extended aromatic system of the anthracene core and the phenylpyridine substituents, π-π stacking interactions are expected to play a significant role in the supramolecular assembly. These non-covalent interactions are crucial in determining the solid-state packing and influencing the charge transport properties of the material. The presence of these interactions contributes to the "good molecular stacking" reported for this compound. ossila.com

Solid-State Packing Arrangements

The arrangement of molecules in the solid state is critical for the performance of organic electronic materials. For this compound, its utility as an electron transport layer material is linked to its efficient molecular packing. ossila.com

Analysis of Lamellar and Herringbone Packing Motifs

Specific details on whether this compound adopts lamellar, herringbone, or other packing motifs are not explicitly detailed in the available literature. These packing arrangements are common in aromatic compounds and are dictated by a balance of intermolecular forces, including van der Waals interactions, C-H···N hydrogen bonds, and π-π stacking. A herringbone arrangement is often observed in anthracene derivatives and can influence electronic coupling between molecules. Lamellar, or layered, structures can also arise, particularly in thin films.

Influence of Substituent Architecture on Solid-State Order

The architecture of the 6-phenylpyridin-3-yl substituents at the 9 and 10 positions of the anthracene core has a profound influence on the solid-state order. The size, shape, and electronic nature of these substituents guide the formation of specific intermolecular interactions. The phenylpyridine units are electron-withdrawing, which can influence the charge distribution within the molecule and affect intermolecular electrostatic interactions. ossila.com The ability of the pyridine nitrogen to participate in hydrogen bonding is a direct consequence of this substituent choice and is a key factor in promoting the ordered, close packing necessary for efficient electron transport. ossila.comresearchgate.net

Thin Film Morphology and Microstructural Characterization

The morphology of thin films of this compound is a critical aspect of its application in devices like Organic Light-Emitting Diodes (OLEDs). While detailed microstructural characterization from techniques like atomic force microscopy (AFM) or transmission electron microscopy (TEM) for this specific compound is not widely reported, its good performance as an electron transport layer suggests that it forms uniform and stable thin films. ossila.com The intermolecular interactions discussed previously are expected to promote a degree of crystallinity and order within these films, which is beneficial for charge mobility. The method of film deposition (e.g., vacuum deposition, solution processing) would also significantly impact the resulting morphology.

Fabrication Techniques for Organic Thin Films (e.g., Physical Vapor Transport)

The fabrication of high-quality organic thin films is a critical step in the development of organic electronic devices. For many anthracene derivatives, physical vapor transport (PVT), also known as physical vapor deposition (PVD), is a widely employed technique to grow well-ordered crystalline thin films. This method is particularly suitable for organic molecules that can be sublimed without decomposition.

In a typical PVT process, the source material, in this case, this compound powder, is heated under a high vacuum. The sublimed molecules are then transported by an inert carrier gas (such as argon or nitrogen) to a cooler substrate where they desublimate and form a thin film. The precise control of parameters such as sublimation temperature, substrate temperature, pressure, and carrier gas flow rate is essential for controlling the morphology and crystallinity of the resulting film.

While specific parameters for the physical vapor transport of this compound are not extensively documented in publicly available literature, studies on similar 9,10-disubstituted anthracene derivatives provide insight into the general conditions that would be applicable. For instance, the purification of related compounds has been achieved through sublimation at temperatures ranging from 155–185°C under a pressure of 10⁻³ Torr. It is expected that similar conditions would be a suitable starting point for the deposition of this compound thin films.

The choice of substrate and its surface treatment also plays a significant role in the nucleation and growth of the thin film. Commonly used substrates include silicon wafers with a dielectric layer (e.g., SiO₂) and glass. Surface treatments can be employed to modify the surface energy and promote desired molecular orientations.

Interactive Data Table: Typical Parameters for Physical Vapor Transport of Anthracene Derivatives

| Parameter | Typical Range | Significance |

| Source Temperature | 150 - 300 °C | Controls the sublimation rate of the material. |

| Substrate Temperature | 25 - 150 °C | Influences the nucleation density and crystallinity of the film. |

| Pressure | 10⁻⁶ - 10⁻³ Torr | A high vacuum is necessary to prevent contamination and ensure a long mean free path for the molecules. |

| Carrier Gas Flow Rate | 10 - 100 sccm | Affects the transport of the sublimed material to the substrate. |

| Deposition Rate | 0.1 - 10 Å/s | Can impact the ordering and morphology of the film. |

Note: The optimal parameters for this compound would need to be determined empirically.

Correlation Between Film Morphology and Charge Transport Pathways

The morphology of an organic thin film at the nanoscale and microscale has a profound impact on its charge transport properties. For organic semiconductors, efficient charge transport relies on the close packing of molecules, which facilitates the overlap of π-orbitals between adjacent molecules. This overlap creates pathways for charge carriers (holes or electrons) to hop from one molecule to another.

In the case of anthracene derivatives, the molecular packing in the solid state often adopts a herringbone or slipped π-stack arrangement. The specific arrangement is influenced by the nature and position of the substituents on the anthracene core. For pyridyl-substituted anthracenes, the nitrogen atoms can introduce additional intermolecular interactions, such as hydrogen bonding, which can further influence the crystal packing.

The morphology of thin films of this compound, as with related compounds, is expected to consist of crystalline grains. The size, shape, and orientation of these grains, as well as the nature of the grain boundaries, are critical for charge transport. Large, well-interconnected crystalline grains provide continuous pathways for charge carriers, leading to higher charge mobility. Conversely, a film with small, poorly connected grains will have a high density of grain boundaries, which can act as traps for charge carriers and impede their movement, resulting in lower mobility.

The orientation of the molecules relative to the substrate is another crucial factor. For many organic semiconductors, a "standing-up" orientation, where the long axis of the molecule is perpendicular to the substrate, is often desirable for field-effect transistor applications as it can promote in-plane π-orbital overlap.

Techniques such as Atomic Force Microscopy (AFM) and X-ray Diffraction (XRD) are essential for characterizing the morphology and crystal structure of the thin films. AFM provides a topographical image of the film surface, revealing the grain size and connectivity. XRD gives information about the crystal structure and the orientation of the crystallites within the film.

While direct experimental data on the charge mobility and its correlation with the morphology of this compound thin films is limited, theoretical studies on similar pyridyl-substituted anthracene derivatives suggest that the position of the nitrogen atom in the pyridyl ring can significantly influence the electronic structure and charge transport properties. The charge mobility is one of the most significant properties for organic semiconductors. researchgate.net The introduction of heteroatoms like nitrogen can alter the intermolecular packing and, consequently, the charge transport pathways. pkusz.edu.cn

Interactive Data Table: Structure-Property Relationships in Anthracene Derivative Thin Films

| Morphological Feature | Impact on Charge Transport | Characterization Technique |

| Grain Size | Larger grains generally lead to higher mobility due to fewer grain boundaries. | Atomic Force Microscopy (AFM), Scanning Electron Microscopy (SEM) |

| Crystallinity | Higher crystallinity and molecular ordering enhance π-orbital overlap, improving charge transport. | X-ray Diffraction (XRD), Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS) |

| Molecular Orientation | Preferred orientation can lead to anisotropic charge transport, with higher mobility in specific directions. | XRD, Near-Edge X-ray Absorption Fine Structure (NEXAFS) Spectroscopy |

| Grain Boundaries | Act as barriers or traps for charge carriers, reducing overall mobility. | Kelvin Probe Force Microscopy (KPFM), Conductive AFM |

| Surface Roughness | Can affect the interface with electrodes and other layers in a device. | AFM |

Electronic Structure and Charge Carrier Dynamics of 9,10 Bis 6 Phenylpyridin 3 Yl Anthracene

Frontier Molecular Orbital (FMO) Theory and Energetics

The electronic properties of 9,10-Bis(6-phenylpyridin-3-yl)anthracene are fundamentally governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These orbitals dictate the material's capacity to donate or accept electrons, respectively, and their energy difference determines the electronic band gap, a critical parameter for optoelectronic applications.

Highest Occupied Molecular Orbital (HOMO) Levels

The HOMO level represents the energy of the highest energy electrons in the molecule and is associated with its ability to donate an electron, or in semiconductor terms, to transport a hole. For organic materials used in devices like Organic Light-Emitting Diodes (OLEDs), the HOMO level must be appropriately aligned with the work function of the anode to ensure efficient injection of holes into the organic layer.

Lowest Unoccupied Molecular Orbital (LUMO) Levels

The LUMO level corresponds to the energy of the lowest energy state for an accepted electron. This level is crucial for determining a material's electron-accepting and electron-transporting capabilities. In the context of OLEDs, the LUMO level must be well-matched with the work function of the cathode to facilitate efficient electron injection.

Specific quantitative data for the LUMO energy level of this compound could not be located in the provided search results. Generally, the incorporation of electron-deficient units, such as the pyridine (B92270) rings in DPPyA, is a common strategy to lower the LUMO level, thereby enhancing electron injection and transport properties.

Determination of the HOMO-LUMO Energy Gap

The energy difference between the HOMO and LUMO levels defines the HOMO-LUMO gap, which is analogous to the band gap in inorganic semiconductors. This gap is a primary determinant of the molecule's absorption and emission characteristics. A larger energy gap typically corresponds to emission in the blue or ultraviolet region of the electromagnetic spectrum.

As specific values for the HOMO and LUMO levels of this compound are unavailable, a precise HOMO-LUMO energy gap cannot be calculated. However, the general structure, consisting of a large aromatic anthracene (B1667546) core, suggests a significant energy gap suitable for applications as a host or transport material in optoelectronic devices.

Charge Injection and Transport Mechanisms

The efficiency of an organic electronic device is heavily dependent on the injection of charge carriers (electrons and holes) from the electrodes and their subsequent transport through the organic material. The molecular structure of this compound is designed to optimize these processes.

Mechanism of Electron Injection Facilitated by Pyridine Units

The presence of pyridine units in the structure of this compound plays a critical role in its electron transport characteristics. Pyridine is an electron-deficient aromatic heterocycle due to the electronegative nitrogen atom. This inherent electron deficiency enhances the electron affinity of the molecule.

Research on related pyridine-containing anthracene derivatives has shown that the nitrogen atom in the pyridine ring can coordinate with metal cations, such as lithium from a LiF/Al cathode, which leads to a reduction in the electron injection barrier and promotes efficient electron injection. Furthermore, the pyridine moieties in DPPyA are thought to facilitate strong intermolecular interactions, such as hydrogen bonding, which can lead to more ordered molecular packing. This close packing is beneficial for efficient electron transport through the material.

Characteristics of Hole Transport

While the pyridine units primarily enhance electron transport, the anthracene core is well-known for its ability to transport holes. Anthracene and its derivatives are a class of p-type organic semiconductors with characteristically good hole mobilities. The planar and rigid structure of the anthracene core allows for significant π-π stacking between adjacent molecules in the solid state, creating pathways for holes to move from one molecule to the next.

Focused Research on this compound Reveals Data Scarcity

A comprehensive search for specific electronic and charge transport properties of the chemical compound this compound has revealed a significant lack of available data in the public domain. Despite targeted inquiries into its bipolar charge transport, carrier mobilities, and theoretical charge transport parameters, specific experimental or computational findings for this particular molecule could not be located.

While the field of organic electronics extensively studies anthracene derivatives for their potential in applications such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), research appears to be highly specific to the individual molecular structure. General concepts and methodologies for characterizing charge transport in related anthracene compounds are well-documented; however, the explicit values and detailed analyses requested for this compound are not present in the available scientific literature based on the conducted searches.

The planned article, intended to detail the "," was structured to cover the following specific areas:

Bipolar Charge Transport Properties and Mobility Balance: An examination of the ability of the material to transport both positive (holes) and negative (electrons) charge carriers and the balance between these mobilities.

Experimental Characterization of Carrier Mobilities: Data from techniques such as Time-of-Flight (ToF) measurements, which directly probe the mobility of charge carriers in a material.

Field-Dependent Mobility Analysis: Investigation into how the charge carrier mobility is influenced by the strength of the applied electric field, often analyzed using models like the Poole-Frenkel relationship.

Theoretical Parameters Governing Charge Transport: Computational assessments of key parameters that influence charge transport at a molecular level, including:

Reorganization Energies: The energy required for a molecule to change its geometry from the neutral state to the charged state, a critical factor in charge hopping.

Electronic Coupling and Transfer Integrals: Calculations that quantify the strength of electronic interaction between adjacent molecules, which dictates the ease of charge transfer.

The absence of specific data for this compound across these defined subsections prevents the creation of a scientifically accurate and detailed article as per the user's strict instructions. Information on related compounds, while plentiful, cannot be substituted without violating the core requirement to focus solely on the specified molecule.

Therefore, it must be concluded that the detailed research findings and data necessary to construct the requested article on this compound are not currently available in the public scientific literature accessible through the performed searches.

Photophysical Processes and Excited State Behavior of 9,10 Bis 6 Phenylpyridin 3 Yl Anthracene

Electronic Absorption Spectroscopy

The study of how 9,10-Bis(6-phenylpyridin-3-yl)anthracene interacts with light begins with its electronic absorption properties, which are fundamental to understanding its behavior in optoelectronic devices.

UV-Visible Absorption Spectra and Vibronic Structure

The UV-Visible absorption spectrum of this compound, also known as DPPyA, is characterized by strong absorption bands in the ultraviolet and visible regions. The primary absorption maxima (λmax) for this compound are observed at approximately 379 nm and 401 nm ossila.com. These distinct peaks are attributed to π–π* electronic transitions within the conjugated system of the anthracene (B1667546) core.

Like many anthracene derivatives, the spectrum of DPPyA is expected to display a well-defined vibronic structure. These features arise from the coupling of the electronic transitions with various vibrational modes of the molecule. The presence of multiple, sharp absorption bands is a hallmark of the rigid, planar anthracene moiety and indicates transitions from the ground electronic state (S₀) to different vibrational levels of the first excited singlet state (S₁).

Influence of Solvent Polarity on Absorption Features

The polarity of the surrounding medium can influence the electronic absorption characteristics of fluorescent molecules. For compounds with intramolecular charge transfer (ICT) characteristics, a change in solvent polarity often leads to a noticeable shift in the absorption and emission spectra, a phenomenon known as solvatochromism.

While specific studies detailing the solvatochromic shifts of this compound were not found, the behavior of related donor-acceptor anthracene derivatives provides insight. In similar systems, emission spectra can exhibit a red shift (bathochromic shift) in polar solvents, indicating ICT characteristics rsc.orgrsc.org. For instance, some related structures show emission shifts of around 18 nm when moving from non-polar to polar solvents nih.gov. Conversely, emission bands that are insensitive to solvent changes suggest a localized excitation (LE) that does not involve significant charge redistribution rsc.orgrsc.org. The presence of electron-deficient phenylpyridine units on the anthracene core of DPPyA suggests that some degree of charge transfer character is likely, which would make its absorption features sensitive to the solvent environment.

Luminescence Spectroscopy and Efficiency

The emission properties of this compound are critical to its function, particularly in applications such as Organic Light-Emitting Diodes (OLEDs), where it is often used as an electron-transport or hole-blocking material.

Fluorescence Emission Spectra and Peak Characteristics

When excited by UV or visible light, this compound exhibits strong fluorescence. The fluorescence emission spectrum has a maximum peak (λem) at approximately 439 nm, which corresponds to a deep-blue light emission ossila.com. This emission originates from the radiative relaxation of the molecule from the lowest vibrational level of the first excited singlet state (S₁) back to the ground state (S₀). The emission spectrum is typically a mirror image of the lowest-energy absorption band, reflecting the similar vibrational energy levels in the ground and excited states.

Photoluminescence Quantum Yield (PLQY) Measurement and Optimization

The photoluminescence quantum yield (PLQY or ΦPL) is a critical measure of a molecule's emission efficiency, defined as the ratio of photons emitted to photons absorbed. While a specific PLQY value for this compound in solution is not detailed in the available research, its frequent use in high-efficiency OLEDs suggests it possesses favorable emission characteristics in the solid state researchgate.netpolyu.edu.hk.

The absolute PLQY is typically determined using an integrating sphere system, such as a Hamamatsu C9920-03G or C11347 Quantaurus_QY, which captures all emitted light for accurate quantification nih.govthe-innovation.org. For related multi-resonance thermally activated delayed fluorescence (MR-TADF) emitters used in OLEDs, high PLQY values are common, often exceeding 90% in doped films. Optimization of PLQY in the solid state often involves dispersing the emitter into a suitable host matrix at low concentrations (e.g., 1-15 wt%) to minimize intermolecular interactions and aggregation-caused quenching nih.gov.

Table 1: Photophysical Properties of Related Emitters in Doped Films

| Compound | Host | Doping Conc. (wt%) | PLQY (%) | Emission Peak (nm) | Ref. |

|---|---|---|---|---|---|

| Py-Cz-BN | mCBP | 1 | 98.8 | 586 | nih.gov |

| p[B-N]O | mCPBC | 1 | >80 | ~488 | rsc.org |

| [B-N]N | mCPBC | 1 | >80 | ~547 | rsc.org |

This table shows data for related compounds to provide context on typical efficiencies and is not data for this compound.

Fluorescence Lifetime and Radiative Decay Rates

The fluorescence lifetime (τ) is the average time a molecule spends in the excited state before returning to the ground state via fluorescence. This property is measured using time-resolved photoluminescence (PL) spectroscopy on instruments like the Edinburgh FLS1000 spectrometer nih.govthe-innovation.org. For many high-efficiency emitters, fluorescence lifetimes are on the order of nanoseconds rsc.orgnih.gov.

The radiative decay rate (kᵣ) represents the intrinsic rate at which the excited state deactivates by emitting a photon. It is calculated from the PLQY and the fluorescence lifetime using the equation: kᵣ = ΦPL / τ rsc.orgnih.gov. High radiative decay rates are desirable for efficient emitters as they allow the radiative pathway to outcompete non-radiative decay processes. For similar high-performance emitters, kᵣ values are typically in the range of 10⁷ to 10⁸ s⁻¹ nih.govrsc.org.

Table 2: Excited State Lifetimes and Decay Rates of Related Emitters

| Compound | Lifetime (τ) (ns) | Radiative Decay Rate (kᵣ) (s⁻¹) | Ref. |

|---|---|---|---|

| pSFIAc2 | 8.0 | 11.0 x 10⁷ | nih.gov |

| Py-Cz-BN | 3.8 | 2.4 x 10⁸ | rsc.org |

This table shows data for related compounds to provide context on typical kinetic values and is not data for this compound.

Analysis of Stokes Shift

In many 9,10-diarylanthracene derivatives, the Stokes shift is observed to be dependent on solvent polarity. For instance, in some derivatives, the UV-vis absorption and fluorescence emission spectra show minimal changes with varying solvent polarity, indicating a non-polar character of the excited state. However, the introduction of polar groups, such as the pyridyl nitrogen in this compound, can lead to a more pronounced Stokes shift, particularly in polar solvents. This is attributed to the reorientation of solvent molecules around the excited-state dipole of the fluorophore, a process known as solvent relaxation.

Furthermore, styryl pyridinium derivatives, which also feature a pyridinium cation, have been reported to exhibit large Stokes shifts, on the order of 150 nm. This significant shift is attributed to an efficient intramolecular charge transfer (ICT) process across the π-acceptor system. Given the presence of the phenyl-substituted pyridyl groups in this compound, it is plausible that ICT character in the excited state could contribute to its Stokes shift.

Table 1: Illustrative Stokes Shift Data for Related Anthracene Derivatives This table is for illustrative purposes to demonstrate typical Stokes shift values for related compounds, as specific data for this compound was not found.

| Compound | Solvent | Absorption Max (nm) | Emission Max (nm) | Stokes Shift (nm) |

| 9,10-diphenylanthracene | Toluene | 392 | 412 | 20 |

| 9,10-bis(phenylethynyl)anthracene | Toluene | 455 | 465 | 10 |

| Styryl Pyridinium Derivative | Various | ~390 | ~540 | ~150 |

Exciton (B1674681) Generation, Migration, and Deactivation Pathways

Upon photoexcitation, this compound forms excitons, which are quasi-particles consisting of an electron-hole pair. The fate of these excitons is determined by a series of competing radiative and non-radiative decay pathways, which are crucial for the material's performance in optoelectronic applications.

The lifetime of singlet excitons is a critical factor that influences the efficiency of light emission and energy transfer processes. In conjugated polymer films, singlet exciton lifetimes are key to optimizing organic solar cell performance, as they determine the exciton diffusion length. nih.gov For small organic molecules like 9,10-disubstituted anthracenes, the singlet exciton lifetime is influenced by the molecular structure and the surrounding environment.

For instance, in 9,10-bis(phenylethynyl)anthracene (BPEA), a related compound, the singlet exciton lifetime in dilute solution is approximately 3.4 ns. nih.gov However, in thin films, the dynamics can be more complex. In some cases, singlet fission, a process where a singlet exciton converts into two triplet excitons, can become a dominant decay pathway. scispace.com This process is energetically favorable when the energy of the singlet state is approximately twice the energy of the triplet state.

The singlet exciton dynamics of this compound are expected to be influenced by the rigidity of its structure and the potential for intermolecular interactions in the solid state. The phenylpyridin-3-yl substituents can affect the packing of the molecules, which in turn can influence the rates of radiative decay (fluorescence) and non-radiative processes such as internal conversion and intersystem crossing.

Triplet excitons, which are generally non-emissive in fluorescent materials, can be formed from singlet excitons through a process called intersystem crossing (ISC). ISC is a spin-forbidden transition, and its efficiency is typically low in purely organic molecules without heavy atoms. However, certain molecular features can enhance the rate of ISC.

In some anthracene derivatives, the intensity of triplet-triplet annihilation-based delayed fluorescence is directly dependent on the ISC rate. This rate can be significantly enhanced in more conjugated compounds due to the resonant alignment of the first excited singlet state (S1) and a higher-lying triplet state (T2).

Triplet-triplet annihilation (TTA) is a process where two triplet excitons interact to produce one higher-energy singlet exciton, which then decays radiatively, emitting a photon of higher energy than the initially absorbed photons. This "upconversion" process is of great interest for applications such as solar cells and bioimaging. 9,10-disubstituted anthracenes are commonly used as annihilators in TTA-upconversion systems. rsc.orgchalmers.se

The efficiency of TTA depends on several factors, including the triplet state lifetime, the rate of triplet exciton diffusion, and the spin statistics of the annihilation process. In a typical TTA-UC system, a sensitizer absorbs low-energy photons and transfers its triplet energy to the annihilator (the anthracene derivative). Two annihilator triplets then undergo TTA to generate the emissive singlet state.

Several 9,10-disubstituted anthracenes have been successfully utilized as annihilators in TTA-UC systems. rsc.org The choice of substituents on the anthracene core can fine-tune the photophysical properties, such as the triplet state energy and the fluorescence quantum yield, to optimize the upconversion efficiency. rsc.orgchalmers.se

In the solid state, the close proximity of molecules can lead to exciton quenching phenomena that reduce the luminescence efficiency. One common quenching mechanism is aggregation-induced quenching (ACQ), where the formation of non-emissive aggregates or excimers diminishes the fluorescence. However, a class of molecules known as aggregation-induced emission (AIE) luminogens exhibit the opposite behavior, with enhanced emission in the aggregated state. polymer.cn

Several 9,10-distyrylanthracene derivatives have been shown to possess AIE properties. polymer.cnrsc.org In dilute solutions, these molecules are weakly emissive due to non-radiative decay pathways facilitated by intramolecular rotations. In the aggregated state, these rotations are restricted, which blocks the non-radiative channels and leads to a significant increase in the fluorescence quantum yield. polymer.cnrsc.org Given the structural similarities, it is possible that this compound could also exhibit AIE or AIE-like behavior.

Excimer formation is another potential quenching pathway. An excimer is an excited-state dimer that is formed between an excited molecule and a ground-state molecule. Excimers typically have a lower energy than the monomeric excited state and often exhibit red-shifted and broad, structureless emission. In some 9,10-disubstituted anthracenes, excimer formation can be a significant deactivation pathway, particularly at high concentrations or in the solid state. scirp.org

Thermally activated delayed fluorescence (TADF) is a mechanism that allows for the harvesting of triplet excitons in purely organic molecules, leading to high internal quantum efficiencies in OLEDs. The key requirement for TADF is a very small energy gap (ΔEST) between the lowest singlet (S1) and triplet (T1) excited states. This small energy gap allows for efficient reverse intersystem crossing (RISC) from the T1 state back to the S1 state, facilitated by thermal energy. The repopulated S1 state then contributes to delayed fluorescence.

The molecular design of TADF emitters often involves creating a twisted intramolecular charge transfer (TICT) state, where the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are spatially separated. This separation reduces the exchange energy, leading to a small ΔEST.

While there are no specific reports on TADF in this compound, its molecular structure possesses features that could potentially lead to TADF. The pyridyl groups can act as electron-accepting moieties, and the anthracene core is an excellent electron donor. The steric hindrance between the phenyl and pyridyl rings could induce a twisted conformation, promoting the formation of a charge-transfer excited state with a small ΔEST. Further experimental and computational studies would be necessary to confirm the presence of TADF in this compound.

Table 2: Summary of Key Photophysical Processes and Potential Characteristics of this compound

| Process | Key Factors | Potential Characteristics in this compound |

| Stokes Shift | Solvent polarity, intramolecular charge transfer (ICT) | Moderate to large Stokes shift, especially in polar solvents, due to the presence of pyridyl groups. |

| Singlet Exciton Dynamics | Molecular structure, intermolecular interactions | Potential for efficient fluorescence; singlet fission is a possibility depending on the S1-T1 energy levels. |

| Intersystem Crossing (ISC) | Spin-orbit coupling, energy level alignment (S1, T2) | ISC rate may be enhanced by extended conjugation; potential for hRISC. |

| Triplet-Triplet Annihilation (TTA) | Triplet lifetime, triplet diffusion | Likely to be an efficient annihilator for TTA-based upconversion. |

| Exciton Quenching | Molecular packing, intramolecular rotations | Potential for aggregation-induced emission (AIE) due to restricted intramolecular rotations in the solid state. Possibility of excimer formation. |

| Thermally Activated Delayed Fluorescence (TADF) | Small ΔEST, charge-transfer excited state | The donor-acceptor nature of the molecule suggests that it could be a candidate for TADF, though this requires experimental verification. |

Photostability and Degradation Research of this compound

The photostability of fluorescent molecules is a critical parameter for their practical application in optoelectronic devices and as fluorescent probes. Research into the photostability and degradation pathways of 9,10-disubstituted anthracene derivatives provides insights into the factors governing their operational lifetime. While specific studies on this compound are not extensively available in public literature, the behavior of analogous compounds offers a strong basis for understanding its likely photophysical robustness and degradation mechanisms.

Investigation of Photostability under Varying Environmental Conditions (e.g., Oxygen Presence)

The presence of molecular oxygen is a significant factor in the photodegradation of many organic chromophores, including anthracene derivatives. For 9,10-disubstituted anthracenes, a common degradation pathway involves the photo-oxidation of the anthracene core. This process is typically initiated by the photoexcited anthracene derivative transferring its energy to molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂). This singlet oxygen can then react with the ground state anthracene derivative in a [4+2] cycloaddition reaction to form an endoperoxide. plos.orgnih.gov This endoperoxide is non-fluorescent and can undergo further thermal or photochemical decomposition, leading to irreversible degradation of the chromophore. plos.org

Studies on compounds such as 9,10-dibutoxyanthracene have experimentally demonstrated the formation of endoperoxide species upon irradiation in the presence of air. plos.orgnih.gov The general mechanism for this photo-oxidative degradation is presented in the following table.

Table 1: Generalized Mechanism of Photo-oxidative Degradation of 9,10-Disubstituted Anthracenes in the Presence of Oxygen.

| Step | Process | Description |

|---|---|---|

| 1 | Photoexcitation | The anthracene derivative absorbs a photon, transitioning to an excited singlet state (S₁). |

| 2 | Intersystem Crossing (ISC) | The excited singlet state can undergo intersystem crossing to a longer-lived excited triplet state (T₁). |

| 3 | Energy Transfer | The triplet state anthracene derivative transfers its energy to ground state triplet oxygen (³O₂), generating excited singlet oxygen (¹O₂). |

| 4 | Cycloaddition | The highly reactive singlet oxygen attacks the electron-rich anthracene core, forming an endoperoxide. |

| 5 | Degradation | The endoperoxide can further decompose, leading to the formation of various non-fluorescent products. plos.org |

The susceptibility of this compound to this degradation pathway would depend on its triplet state energy and quantum yield, as well as the steric hindrance around the anthracene core provided by the 6-phenylpyridin-3-yl substituents. Bulky substituents at the 9 and 10 positions can sterically hinder the approach of singlet oxygen, thereby enhancing the photostability of the molecule. mdpi.com

Single-Molecule Spectroscopy (SMS) for Photobleaching Kinetics

Single-molecule spectroscopy (SMS) is a powerful technique to investigate the photophysical properties and photobleaching kinetics of individual molecules, providing insights that are often obscured in ensemble measurements. In SMS studies of fluorescent dyes, photobleaching is observed as an abrupt and irreversible cessation of fluorescence from a single molecule.

For 9,10-disubstituted anthracene derivatives like 9,10-bis(phenylethynyl)anthracene (BPEA), SMS studies have been conducted to understand their photostability at the single-molecule level. researchgate.netresearchgate.net These studies often reveal fluorescence intensity trajectories characterized by periods of steady emission ("on" time) interrupted by periods of darkness ("off" time), a phenomenon known as blinking, before eventual photobleaching. researchgate.net The "off" times are often attributed to the molecule entering a long-lived dark state, such as a triplet state.

The photobleaching quantum yield (ΦPB), which is the probability that a molecule will photobleach upon absorbing a photon, is a key parameter determined from SMS experiments. It is calculated from the total number of photons detected before photobleaching (Ntotal) and the fluorescence quantum yield (ΦF) using the relation: ΦPB = ΦF / Ntotal.

While specific SMS data for this compound is not available, the findings for BPEA provide a valuable reference. The photostability of BPEA was found to be significantly influenced by the presence of oxygen. researchgate.net

Table 2: Representative Single-Molecule Photobleaching Data for 9,10-Bis(phenylethynyl)anthracene (BPEA) under Different Environmental Conditions.

| Environment | Average Total Detected Photons (Ntotal) | Photobleaching Yield (ΦPB) | Key Observations |

|---|---|---|---|

| Deoxygenated | > 10⁷ | 10⁻⁹–10⁻⁸ | High photostability with a very low probability of photobleaching. researchgate.netresearchgate.net |

| In Air (Oxygenated) | Significantly lower than in deoxygenated conditions | Considerably higher than in deoxygenated conditions | Oxygen significantly accelerates photobleaching, likely through the endoperoxide formation mechanism. researchgate.net |

These findings suggest that this compound would likely exhibit enhanced photostability in oxygen-free environments, a crucial consideration for its application in devices such as organic light-emitting diodes (OLEDs), which are typically encapsulated to exclude oxygen and moisture. The pyridyl groups in its structure might also influence its photobleaching kinetics compared to BPEA due to differences in electronic properties and potential interactions with the local environment. Further SMS studies on this compound are necessary to elucidate its specific photobleaching pathways and intrinsic photostability.

Computational Chemistry and Advanced Theoretical Modeling of 9,10 Bis 6 Phenylpyridin 3 Yl Anthracene

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Applications

Prediction of Molecular Geometries and Electronic Configurations

No specific data found.

Simulation of Optical Spectra (Absorption and Emission)

No specific data found.

Analysis of Density of States (DOS)

No specific data found.

Advanced Solid-State Modeling

Application of the Attachment Energy (AE) Model for Crystal Growth Prediction

No specific data found.

Advanced Applications of 9,10 Bis 6 Phenylpyridin 3 Yl Anthracene in Contemporary Organic Electronic Devices

Role as an Electron Transport Layer (ETL) Material in Organic Light-Emitting Diodes (OLEDs)

The performance of a multilayer OLED is critically dependent on the efficiency of each of its constituent layers. The Electron Transport Layer (ETL) plays a pivotal role in facilitating the movement of electrons from the cathode towards the emissive layer, where they recombine with holes to generate light. An ideal ETL material should possess high electron mobility, appropriate energy levels for efficient charge injection, and good thermal stability. DPPyA has been identified as a highly effective ETL material that meets these criteria. Its electron-deficient nature, a result of the two phenylpyridine units attached to the anthracene (B1667546) core, makes it particularly well-suited for accepting and transporting electrons.

Device Architectures and Integration Strategies

In the fabrication of high-performance OLEDs, 9,10-Bis(6-phenylpyridin-3-yl)anthracene is integrated as the ETL within a multi-layer device stack. A typical OLED structure consists of several layers sequentially deposited on a substrate, including an anode, a hole injection layer (HIL), a hole transport layer (HTL), an emissive layer (EML), an electron transport layer (ETL), an electron injection layer (EIL), and a cathode. oled.com The precise arrangement and thickness of these layers are optimized to maximize device efficiency and stability.

DPPyA is commonly incorporated as the primary ETL, often situated between the emissive layer and the electron injection layer or cathode. Research has demonstrated its use in various device configurations. For instance, a common architecture might be:

ITO / HIL / HTL / EML / DPPyA / EIL / Al

One specific example of a device architecture incorporating DPPyA as the ETL is as follows: (ITO)/HATCN (5 nm)/NPB (30 nm)/BCzPh (10 nm)/α,β-ADN:x wt% pSFIAc2 (30 nm)/CzPhPy (20 nm)/DPPyA (20 nm)/LiF (1 nm)/Al (100 nm). ossila.com In this structure, DPPyA serves as a 20 nm thick electron transport layer. Another strategy involves using DPPyA in a dual-layer ETL system, often paired with a material like 8-hydroxyquinolinato)lithium (Liq), to further optimize electron injection and transport. ossila.com The versatility of DPPyA allows for its integration into both fluorescent and phosphorescent OLED device structures.

Impact on Device Operating Voltage and Current Density

The use of this compound as an ETL material has a demonstrably positive impact on the key performance metrics of OLEDs, namely the operating voltage and current density. A lower operating voltage is crucial for reducing power consumption and enhancing device lifetime.

The high electron mobility of DPPyA is a key factor in achieving these improvements. ossila.com Materials with high carrier mobility allow for efficient charge transport at lower applied electric fields, which directly translates to a lower turn-on and operating voltage for the device. It has been reported that devices incorporating DPPyA as the ETL exhibit lower operation voltages and can sustain higher current densities. ossila.com This is attributed to the material's efficient charge transport capabilities, which prevent the build-up of charge at layer interfaces and reduce resistive losses within the device.

| Property | Value | Significance |

|---|---|---|

| CAS Number | 1257879-34-7 | Unique chemical identifier. |

| Molecular Formula | C36H24N2 | Indicates the elemental composition. |

| HOMO Level | 5.9 eV | Energy level for hole transport. |

| LUMO Level | 3.0 eV | Energy level for electron transport, crucial for ETL function. ossila.com |

| Electron Mobility | 1.5 × 10-3 cm2/Vs | High value indicates efficient electron transport, leading to lower voltage and higher current density. ossila.com |

| Glass Transition Temp. (Tg) | 135 °C | Indicates good thermal stability for device operation. ossila.com |

Facilitation of Electron Injection and Enhancement of Transport Efficiency

Efficient injection of electrons from the cathode into the ETL and their subsequent transport to the emissive layer are critical for OLED performance. This compound excels in both these aspects.

The presence of nitrogen atoms in the pyridine (B92270) units of DPPyA plays a crucial role in facilitating electron injection, particularly when used with common cathode materials like Lithium Fluoride (LiF)/Aluminum (Al). researchgate.net These pyridine units can effectively lower the electron injection barrier between the cathode and the organic layer. Furthermore, the molecular structure of DPPyA promotes efficient electron transport. The molecules tend to arrange in a closely packed manner, a feature that is enhanced by intermolecular hydrogen bonding (H---N). ossila.com This favorable molecular stacking creates effective pathways for electrons to travel through the layer, resulting in high electron-transporting mobility. ossila.comresearchgate.net Research has quantified the electron mobility of DPPyA to be as high as 1.5 × 10⁻³ cm²/Vs, a value that underscores its capability as a high-performance electron transport material. ossila.com

Contribution to Charge Balance for High-Efficiency OLEDs

The ultimate efficiency of an OLED, particularly its external quantum efficiency (EQE), is heavily dependent on achieving a good balance between the number of electrons and holes reaching the emissive layer. google.com An imbalance, where one type of charge carrier is in excess, leads to charge leakage past the EML and non-radiative recombination, both of which reduce device efficiency.

By providing high electron mobility, this compound helps to balance the charge carrier fluxes within the OLED. In many device configurations, hole mobility in the HTL is inherently higher than electron mobility in the ETL. The use of a highly efficient ETL material like DPPyA helps to increase the electron current, matching it more closely with the hole current. This optimization of the electron transport properties leads to a more balanced charge transmission, ensuring that a higher proportion of charge carriers meet and recombine radiatively within the emissive layer. researchgate.net This improved charge balance is a key contributor to the fabrication of high-efficiency OLEDs.

Use in Thermally Activated Delayed Fluorescence (TADF) and Phosphorescent Organic Light-Emitting Diodes (PHOLEDs)

Beyond its primary role in conventional fluorescent OLEDs, DPPyA also finds applications in advanced emissive systems like Thermally Activated Delayed Fluorescence (TADF) and Phosphorescent OLEDs (PHOLEDs). These technologies are designed to harvest both singlet and triplet excitons, theoretically enabling 100% internal quantum efficiency. In these devices, the properties of the host material in the emissive layer are just as critical as the emitter itself.

Function as a Host or Emitter Component

In TADF and PHOLED devices, the emissive layer typically consists of a host material doped with a small amount of an emitter (dopant). The host material facilitates charge transport and transfers energy to the emitter molecules. Due to its electronic properties and classification among TADF materials, this compound has potential applications within these advanced device structures. ossila.com While primarily known as an ETL material, its high electron mobility and suitable energy levels could allow it to function as an electron-transporting host material in certain PHOLED or TADF systems. In such a role, it would not only facilitate electron transport to the emitter but also possess a sufficiently high triplet energy to prevent reverse energy transfer from the phosphorescent or TADF dopant, thereby ensuring high emission efficiency.

Exciton (B1674681) Confinement and Triplet Energy Management in Device Stacks

In OLEDs, the efficient management of excitons—bound electron-hole pairs—is paramount for achieving high quantum efficiency. This compound, with its anthracene core, possesses intrinsic photophysical properties that are crucial for this process. Molecules based on 9,10-disubstituted anthracene are widely used in OLEDs and other applications like triplet-triplet annihilation upconversion. rsc.orgchalmers.se The triplet energy (T1) level of the emissive material is a critical parameter. For efficient phosphorescent or thermally activated delayed fluorescence (TADF) OLEDs, the host material must have a higher triplet energy than the dopant emitter to ensure effective confinement of triplet excitons on the guest molecules, preventing energy loss through non-radiative pathways.

The design of this compound incorporates an anthracene core, whose triplet energy is approximately 1.64–1.65 eV. mdpi.com The phenylpyridine substituents are strategically chosen not only to modify the HOMO/LUMO energy levels for charge injection but also to ensure that the molecule can function effectively within a device stack. When used as a host or an emitter, its triplet energy level dictates the selection of adjacent materials. For instance, to confine excitons within a layer composed of this material, the surrounding charge-transport and blocking layers must possess higher triplet energies. This energy barrier prevents excitons from diffusing out of the emissive layer, thereby maximizing the probability of radiative decay and enhancing device efficiency. DFT calculations on similar 9,10-substituted anthracenes confirm that substitutions can be made without significantly altering the inherent triplet state energies of the anthracene core, allowing for chemical modification while preserving essential photophysical properties. rsc.orgchalmers.se

Exploration in Organic Thin-Film Transistors (OTFTs)

Anthracene and its derivatives have historically been foundational materials in the study of charge transport in organic solids, owing to their planar structure which facilitates intermolecular electronic coupling. sci-hub.se This has led to their exploration as active channel materials in OTFTs.

The charge carrier mobility of an organic semiconductor is intrinsically linked to its molecular packing in the solid state. Planar aromatic compounds like anthracene tend to form herringbone packing structures, which create pathways for charge transport. sci-hub.se While specific OTFT studies on this compound are not extensively documented, the performance of related anthracene-based materials provides valuable insights. For instance, various derivatives have shown mobilities ranging from approximately 10⁻⁶ cm²/Vs to over 1.0 cm²/Vs, demonstrating the significant impact of chemical substitution. sci-hub.sepkusz.edu.cn The introduction of substituents at the 9 and 10 positions, such as the phenylpyridine groups, directly influences the intermolecular distance and orbital overlap (π-π stacking), which are defining factors for charge mobility. sci-hub.semdpi.com The X-shaped molecular structure resulting from this substitution pattern can lead to easier crystallization and dense surface coverage on the dielectric layer, which is beneficial for creating effective carrier transport channels. researchgate.net

Table 1: Charge Carrier Mobilities of Various Anthracene-Based Organic Semiconductors in OTFTs

| Compound/Derivative | Mobility (cm²/Vs) | Device Type | Reference |

| Pentacene (benchmark) | > 1.0 | Thin-Film Transistor | pkusz.edu.cn |

| 9,10-Diphenylanthracene (DPA) | 13 (electron), 3.7 (hole) | Bulk Crystal | mdpi.com |

| 2,6-Bis[2-(4-pentylphenyl)vinyl]anthracene | 0.95 | Thin-Film Transistor | pkusz.edu.cn |

| 9,10-Bis(phenylethynyl)anthracene (BPEA) based molecules | 0.010–0.014 | Thin-Film Transistor | researchgate.net |

| 2,6-Bis(2-thienylvinyl)anthracene | up to 0.4 | Thin-Film Transistor | rsc.org |

The performance of an OTFT is not solely dependent on the intrinsic properties of the semiconductor but also heavily on the morphology of the thin film. pkusz.edu.cnmdpi.com For anthracene derivatives, controlling the film's crystallinity, grain size, and interconnectivity is crucial for achieving high mobility. sci-hub.se Techniques such as substrate temperature control during vacuum deposition and post-deposition thermal annealing are commonly employed to optimize morphology. pkusz.edu.cnmdpi.com For example, studies on similar molecules have shown that there is often an optimal substrate temperature (e.g., 60-80 °C) that promotes the growth of well-ordered thin films, leading to maximum charge mobility. pkusz.edu.cn Atomic Force Microscopy (AFM) and X-ray Diffraction (XRD) are essential tools to correlate the film structure with transistor performance. sci-hub.semdpi.com A well-connected, worm-like or crystalline texture observed in AFM images is often indicative of good charge transport pathways. pkusz.edu.cn For this compound, the bulky phenylpyridine substituents would be expected to play a significant role in directing the self-assembly and crystallization behavior, making the optimization of deposition conditions a critical step for its potential application in OTFTs.

Broader Implications for Organic Semiconductor Design

The molecular architecture of this compound serves as an exemplar for modern organic semiconductor design, providing key insights into creating next-generation materials with enhanced performance and stability.

Achieving efficient and stable deep-blue emission is one of the most significant challenges in OLED technology. bohrium.com The design of this compound embodies several key principles to address this challenge.

Core Chromophore Selection : The anthracene core is a well-established blue emitter known for its high photoluminescence quantum yield (PLQY). rsc.orgchalmers.se

Substitution for Property Tuning : Attaching functional groups at the 9 and 10 positions is a proven strategy to fine-tune the material's electronic and optical properties without fundamentally altering the blue emission characteristics of the core. rsc.org

Steric Hindrance to Prevent Quenching : The bulky phenylpyridine substituents serve to physically separate the anthracene cores in the solid state. This steric hindrance mitigates intermolecular interactions that often lead to aggregation-caused quenching (ACQ) and undesirable red-shifts in emission, thereby preserving the high PLQY and color purity in thin films. researchgate.net

Twisted Molecular Structure : Introducing a twist between the plane of the central anthracene core and the side groups can effectively interrupt π-conjugation. rsc.org This leads to a localized emission from the core, resulting in a deeper blue color with narrow emission spectra, which is crucial for high-purity displays. bohrium.comrsc.org

Table 2: Key Design Strategies for High-Performance Blue Emitters

| Design Principle | Intended Effect | Relevant Compound Feature |

| Use of a rigid, high-PLQY core | Provides intrinsic blue fluorescence and thermal stability. | Anthracene core. |

| Introduction of bulky side groups | Prevents aggregation-caused quenching (ACQ) in the solid state. | Phenylpyridine substituents. |

| Creation of a twisted structure | Interrupts π-conjugation, leading to deeper blue and narrower emission. | Non-coplanar arrangement of core and substituents. |

| Tuning of HOMO/LUMO levels | Optimizes charge injection and transport balance in the device. | Electronic nature of phenylpyridine units. |

Device degradation remains a critical hurdle for the commercialization of organic electronics. The stability of the materials used is a primary determinant of operational lifetime. The design of this compound incorporates features that contribute to enhanced stability.

Inherent Chemical Stability : The molecule is constructed from robust aromatic units (anthracene, phenyl, pyridine), which generally exhibit high thermal and chemical stability, a prerequisite for long-lasting devices. researchgate.net

Morphological Stability : The bulky side groups not only prevent optical quenching but also can inhibit morphological changes or crystallization in the thin film during device operation, which is a common failure mechanism.

Steric Shielding of Reactive Sites : Introducing sterically bulky groups can protect the most electronically active parts of the molecule from chemical attack by species like water or oxygen, or from degradation pathways initiated by intermolecular interactions. This strategy has been shown to significantly extend device lifetimes in other material systems. nih.gov

Balanced Charge Transport : The phenylpyridine moieties can be designed to balance electron and hole injection and transport. A good charge balance within the emissive layer prevents the accumulation of excess charges and the formation of unstable charged species (radical ions), which are known to cause chemical degradation and reduce device lifetime.

By integrating these principles, molecules like this compound pave the way for developing a new generation of organic semiconductors that offer not only high efficiency but also the robust operational stability required for practical applications.

Emerging Research Directions and Future Perspectives

Development of Novel Derivatizations and Hybrid Architectures

The core structure of 9,10-Bis(6-phenylpyridin-3-yl)anthracene offers a versatile platform for chemical modification. Future research will likely focus on the synthesis of new derivatives to fine-tune its electronic and physical properties. Strategies may include the introduction of various functional groups to the phenyl or pyridyl rings to modulate the HOMO/LUMO energy levels, enhance charge transport characteristics, and improve solubility for solution-based processing. For instance, the incorporation of electron-donating or electron-withdrawing groups can significantly influence the emission color and efficiency of organic light-emitting diodes (OLEDs). nih.gov

Furthermore, the creation of hybrid architectures represents a promising avenue for innovation. This involves combining this compound with other material classes, such as inorganic quantum dots or metal-organic frameworks (MOFs), to create novel hybrid materials with synergistic properties. researchgate.netnih.govmdpi.commdpi.comrsc.org For example, integrating the anthracene (B1667546) derivative into a hybrid organic-inorganic perovskite structure could lead to materials with enhanced photoluminescence and stability, opening up new possibilities for light-emitting applications. researchgate.netnih.govmdpi.commdpi.comrsc.org The synthesis of oligomers and dendrimers based on the this compound monomer is another area of interest, with the potential to influence film morphology and charge transport properties in thin-film devices. mdpi.com

A review of recent synthetic strategies for anthracene derivatives highlights various methods, such as Friedel–Crafts cyclization and metal-catalyzed cross-coupling reactions, which could be adapted for the synthesis of novel this compound derivatives. rsc.orgarxiv.org The exploration of these synthetic routes will be crucial in expanding the library of available materials and understanding structure-property relationships.

Table 1: Potential Derivatization Strategies and Their Anticipated Effects

| Derivatization Strategy | Target Moiety | Anticipated Effects |

| Introduction of Electron-Donating Groups (e.g., -OCH₃, -N(CH₃)₂) | Phenyl or Pyridyl Rings | Raise HOMO level, Red-shift emission, Improve hole injection |

| Introduction of Electron-Withdrawing Groups (e.g., -CN, -CF₃) | Phenyl or Pyridyl Rings | Lower LUMO level, Blue-shift emission, Enhance electron injection |

| Attachment of Bulky Substituents (e.g., t-butyl) | Anthracene Core | Increase solubility, Prevent aggregation-caused quenching |

| Formation of Hybrid Materials with Inorganic Nanoparticles | Anthracene Core | Enhance photoluminescence quantum yield, Improve stability |

| Polymerization into Oligomers or Polymers | Anthracene Core | Improve film-forming properties, Enhance charge mobility |

Advanced In-Situ Characterization Techniques for Device Physics

A deeper understanding of the fundamental device physics of this compound-based devices is critical for optimizing their performance. While conventional characterization techniques provide valuable insights, advanced in-situ and operando methods are emerging as powerful tools to probe the dynamic processes occurring within a functioning device.

Techniques such as in-situ photoluminescence and electroluminescence spectroscopy can provide real-time information on the excited-state dynamics and degradation mechanisms under operational stress. Transient electroluminescence measurements are particularly useful for studying charge carrier transport and recombination processes within the device, offering a window into the factors that limit efficiency and lifetime. researchgate.net

Furthermore, techniques like time-resolved fluorescence and transient absorption spectroscopy can be employed to study the fundamental photophysical processes in thin films of this compound and its derivatives. nih.govdoi.orgresearchgate.net These methods can elucidate the kinetics of energy transfer, exciton (B1674681) formation, and non-radiative decay pathways, which are crucial for designing more efficient materials. The study of charge recombination and singlet fission in related anthracene dimers and trimers highlights the complexity of these photophysical events and the need for such advanced characterization. nih.govresearchgate.net

Multiscale Modeling and Machine Learning Approaches for Material Discovery

Computational methods are becoming indispensable in the field of materials science for accelerating the discovery and design of new materials. Multiscale modeling, which combines quantum mechanical calculations with classical molecular dynamics simulations, can provide a comprehensive understanding of the structure-property relationships in this compound and its derivatives. Density Functional Theory (DFT) calculations, for instance, can be used to predict the HOMO/LUMO energy levels, absorption and emission spectra, and triplet state energies of novel derivatives, guiding synthetic efforts towards materials with desired optoelectronic properties. mdpi.comnih.gov

Moreover, the advent of machine learning (ML) offers a paradigm shift in materials discovery. arxiv.orgarxiv.org By training ML models on existing experimental and computational data, it is possible to predict the properties of new candidate molecules with high accuracy and at a fraction of the computational cost of traditional methods. researchgate.net High-throughput screening of virtual libraries of this compound derivatives using ML models could rapidly identify promising candidates for specific applications, such as blue emitters for OLEDs or sensitizers for triplet-triplet annihilation upconversion. researchgate.netmdpi.com Interpretable machine learning models can also uncover complex relationships between molecular structure and material properties, providing new design principles for the next generation of organic electronic materials. mdpi.commdpi.com

Integration into Flexible and Transparent Organic Electronic Platforms

The unique properties of organic semiconductors, such as their mechanical flexibility and potential for transparency, make them ideal candidates for next-generation electronic devices. A key research direction for this compound is its integration into flexible and transparent platforms, such as wearable displays, smart windows, and conformable sensors.

Realizing fully flexible and transparent devices requires the development of compatible transparent conducting electrodes to replace the brittle and often opaque indium tin oxide (ITO). Research into alternative materials like conductive polymers, silver nanowires, carbon nanotubes, and graphene is crucial in this regard. The compatibility and performance of this compound with these novel electrode materials will be a significant area of investigation.